molecular formula C38H46F4N6O9S B607649 格拉布韦 CAS No. 1365970-03-1

格拉布韦

货号 B607649
CAS 编号: 1365970-03-1
分子量: 838.87
InChI 键: MLSQGNCUYAMAHD-ITNVBOSISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glecaprevir is a Hepatitis C NS3/4A protease inhibitor used to treat Hepatitis C . It is a direct-acting antiviral agent that targets the viral RNA replication . It is being developed as a treatment of chronic hepatitis C infection in co-formulation with an HCV NS5A inhibitor pibrentasvir .


Synthesis Analysis

The large-scale synthesis of Glecaprevir required the development of completely new synthetic approaches to the two key structural features: the 18-membered macrocycle and the difluoromethyl-substituted cyclopropyl amino acid . The large-scale synthetic route to the macrocycle employed a unique intramolecular etherification reaction as the key step in the macrocycle synthesis .


Molecular Structure Analysis

Glecaprevir has a molecular formula of C38H46F4N6O9S and a mono-isotopic mass of 838.298340 Da . It is a small molecule and has been classified as both approved and investigational .


Chemical Reactions Analysis

Glecaprevir is a direct-acting antiviral agent and Hepatitis C virus (HCV) NS3/4A protease inhibitor that targets the viral RNA replication . It demonstrates a high genetic barrier against resistance mutations of the virus .


Physical And Chemical Properties Analysis

Glecaprevir has a molecular formula of C38H46F4N6O9S and a molar mass of 838.87 g·mol−1 . It is a small molecule .

科学研究应用

  1. 格拉布韦与派比司他韦联合使用,在治疗日本患者的慢性 HCV 1 型和 2 型中表现出很高的疗效和安全性,包括先前有 DAA 经验或正在进行血液透析的患者 (Ogawa 等人,2019)

  2. 对于没有肝硬化的 HCV 1 型或 3 型感染患者,格拉布韦-派比司他韦持续 8 或 12 周的治疗显示出很高的持续病毒学应答率,且极少数患者因不良事件而导致治疗中断 (Zeuzem 等人,2018)

  3. 格拉布韦/派比司他韦对同时感染 HCV 和人类免疫缺陷病毒 1 型的患者有效且安全,在不调整抗逆转录病毒治疗方案的情况下实现了很高的治愈率 (Rockstroh 等人,2018)

  4. 体外研究表明,格拉布韦作为 HCV NS3/4A 蛋白酶抑制剂具有强大的泛基因型活性,对最难治疗的 HCV 基因型具有活性,并且对耐药性的产生具有很高的屏障 (Ng 等人,2017)

  5. 格拉布韦/派比司他韦已对其在慢性 HCV 儿童中的药代动力学、安全性和有效性进行了研究,显示出在儿科人群中具有很高的有效性和安全性 (Jonas 等人,2021)

  6. 格拉布韦/派比司他韦的给药方法,例如压碎、切割或研磨药片,会影响药物的生物利用度,为难以吞咽整片的患者提供给药指导 (Oberoi 等人,2018)

  7. 真实世界的数据表明,格拉布韦/派比司他韦是一种针对广泛 HCV 感染患者的高度有效且耐受性良好的泛基因型治疗,与临床试验结果一致 (Lampertico 等人,2020)

未来方向

The ultimate goal of the combination treatment is to achieve sustained virologic response (SVR) and cure the patients from the infection . In clinical trials, this combination therapy achieved SVR12 rate, or undetectable Hepatitis C for twelve or more weeks after the end of treatment, of ≥93% across genotypes 1a, 2a, 3a, 4, 5 and 6 . Future research is likely to focus on further improving the efficacy and safety of Glecaprevir, as well as exploring its potential uses in treating other conditions .

属性

IUPAC Name

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSQGNCUYAMAHD-ITNVBOSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46F4N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027945
Record name Glecaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 to 0.3 mg/mL
Record name Glecaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Glecaprevir is an inhibitor of the HCV NS3/4A protease, which is a viral enzyme necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins. These multifunctional proteins, including NS3, are essential for viral replication. The N-terminal of NS3 protein confers serine protease activity, whileThe C-terminus of NS3 encodes a DExH/D-box RNA helicase which hydyolyzes NTP as an energy source to unwind double-stranded RNA in a 3′ to 5′ direction during replication of viral genomic RNA. NS4A is a cofactor for NS3 that directs the localization of NS3 and modulates its enzymatic activities. Glecaprevir disrupts the intracellular processes of the viral life cycle through inhibiting the NS3/4A protease activity of cleaving downstream junctions of HCV polypeptide and proteolytic processing of mature structural proteins.
Record name Glecaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glecaprevir

CAS RN

1365970-03-1
Record name Glecaprevir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glecaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glecaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLECAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6,740
Citations
YN Lamb - Drugs, 2017 - Springer
A fixed-dose combination tablet of the hepatitis C virus (HCV) NS3/4A protease inhibitor (PI) glecaprevir and the HCV NS5A inhibitor pibrentasvir [glecaprevir/pibrentasvir; MAVIRET™ (…
Number of citations: 76 link.springer.com
TG Cotter, DM Jensen - Drug design, development and therapy, 2019 - Taylor & Francis
… This review explores the design and development of glecaprevir and pibrentasvir, its place in current HCV management in the midst of a myriad of DAA therapy options, and also …
Number of citations: 26 www.tandfonline.com
X Wang, X Fan, H Deng, X Zhang, K Zhang, N Li… - International journal of …, 2019 - Elsevier
This systematic review and meta-analysis investigated the efficacy and safety of glecaprevir and pibrentasvir (G/P) for chronic hepatitis C virus (HCV) infection. Pubmed, Embase, …
Number of citations: 26 www.sciencedirect.com
S Zeuzem, GR Foster, S Wang… - … England Journal of …, 2018 - Mass Medical Soc
Background Glecaprevir and pibrentasvir are direct-acting antiviral agents with pangenotypic activity and a high barrier to resistance. We evaluated the efficacy and safety of 8-week …
Number of citations: 442 www.nejm.org
P Lampertico, JA Carrión, M Curry, J Turnes… - Journal of …, 2020 - Elsevier
… safety of a direct-acting antiviral combination (glecaprevir/pibrentasvir) in routine clinical practice. This analysis showed that glecaprevir/pibrentasvir is highly effective and well tolerated …
Number of citations: 67 www.sciencedirect.com
R D'Ambrosio, L Pasulo, M Puoti, M Vinci… - Journal of …, 2019 - Elsevier
Background and Aims The efficacy and safety of glecaprevir/pibrentasvir (G/P) for patients infected with hepatitis C virus (HCV) have only been investigated in clinical trials, with no real-…
Number of citations: 120 www.sciencedirect.com
GR Foster, T Asselah, S Kopecky-Bromberg, Y Lei… - PLoS …, 2019 - journals.plos.org
… This analysis evaluated the safety and efficacy of glecaprevir/pibrentasvir in patients aged ≥… genotype (GT) 1–6 infections who received glecaprevir/pibrentasvir for 8, 12, or 16 weeks in …
Number of citations: 33 journals.plos.org
JK Rockstroh, K Lacombe, RM Viani… - Clinical Infectious …, 2018 - academic.oup.com
… The favorable safety and DDI profile of glecaprevir/pibrentasvir observed in this study is consistent with that observed in >2000 patients treated with glecaprevir/pibrentasvir [18, 30], …
Number of citations: 140 academic.oup.com
A Shamsi, T Mohammad, S Anwar, MF AlAjmi… - Bioscience …, 2020 - portlandpress.com
… Glecaprevir … Glecaprevir and MVC bind to the conserved residues of substrate-binding pocket of SARS-CoV-2 M pro . This work provides sufficient evidence for the use of Glecaprevir …
Number of citations: 154 portlandpress.com
MP Kosloski, H Wang, D Pugatch, FJ Mensa… - European journal of …, 2019 - Springer
Purpose This study characterized the effects of hepatic impairment on the pharmacokinetics and safety of glecaprevir and pibrentasvir, two direct-acting antivirals used for treatment of …
Number of citations: 15 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。